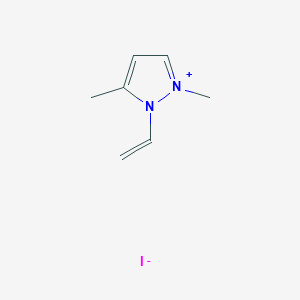

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

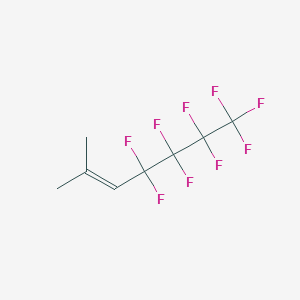

L'iodure de 2-éthényl-1,3-diméthyl-1H-pyrazolium est un composé organique de formule moléculaire C7H11N2I. Il appartient à la classe des sels de pyrazolium, connus pour leurs diverses applications dans divers domaines, y compris la chimie et la science des matériaux. Ce composé est caractérisé par la présence d'un groupe éthényle lié à un cycle pyrazolium, qui lui confère des propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'iodure de 2-éthényl-1,3-diméthyl-1H-pyrazolium implique généralement l'alkylation du 1,3-diméthylpyrazole avec un agent éthénylant approprié en présence d'une source d'iodure appropriée. Une méthode courante comprend:

Matériaux de départ: 1,3-diméthylpyrazole et iodure d'éthényle.

Conditions réactionnelles: La réaction est généralement effectuée dans un solvant organique tel que l'acétonitrile ou le diméthylformamide (DMF) sous reflux.

Catalyseurs: Une base telle que le carbonate de potassium ou l'hydrure de sodium peut être utilisée pour faciliter la réaction.

Procédure: Le mélange est chauffé à reflux pendant plusieurs heures, puis refroidi et le produit est précipité en ajoutant un solvant non polaire comme l'éther diéthylique.

Méthodes de production industrielle

À l'échelle industrielle, la production d'iodure de 2-éthényl-1,3-diméthyl-1H-pyrazolium peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et de conditions réactionnelles optimisées peut réduire considérablement les coûts et le temps de production.

Analyse Des Réactions Chimiques

Types de réactions

L'iodure de 2-éthényl-1,3-diméthyl-1H-pyrazolium peut subir diverses réactions chimiques, notamment:

Oxydation: Le groupe éthényle peut être oxydé pour former des époxydes ou des aldéhydes correspondants.

Réduction: Le composé peut être réduit pour former des dérivés pyrazolium saturés.

Substitution: L'ion iodure peut être substitué par d'autres nucléophiles tels que le chlorure, le bromure ou l'acétate.

Réactifs et conditions courants

Oxydation: Réactifs comme le permanganate de potassium (KMnO4) ou le tétroxyde d'osmium (OsO4) dans des conditions douces.

Réduction: Gaz hydrogène (H2) en présence d'un catalyseur au palladium (Pd/C).

Substitution: Nitrate d'argent (AgNO3) pour les réactions d'échange d'halogénures.

Principaux produits

Oxydation: Formation d'époxyde de 2-éthényl-1,3-diméthyl-1H-pyrazolium.

Réduction: Formation d'iodure de 2-éthyl-1,3-diméthyl-1H-pyrazolium.

Substitution: Formation de chlorure ou de bromure de 2-éthényl-1,3-diméthyl-1H-pyrazolium.

Applications De Recherche Scientifique

L'iodure de 2-éthényl-1,3-diméthyl-1H-pyrazolium a un large éventail d'applications en recherche scientifique:

Chimie: Utilisé comme précurseur dans la synthèse de divers liquides ioniques et catalyseurs à base de pyrazolium.

Biologie: Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.

Médecine: Exploré pour son rôle dans les systèmes d'administration de médicaments et comme agent thérapeutique potentiel.

Industrie: Utilisé dans le développement de matériaux avancés, y compris les polymères conducteurs et les nanocomposites.

5. Mécanisme d'action

Le mécanisme d'action de l'iodure de 2-éthényl-1,3-diméthyl-1H-pyrazolium implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe éthényle peut participer à des liaisons covalentes avec des sites nucléophiles sur les protéines, modifiant ainsi leur fonction. De plus, le cycle pyrazolium peut s'engager dans des interactions π-π avec des résidus aromatiques, influençant les voies biologiques.

Mécanisme D'action

The mechanism of action of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in covalent bonding with nucleophilic sites on proteins, altering their function. Additionally, the pyrazolium ring can engage in π-π interactions with aromatic residues, influencing biological pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

- Iodure de 1,3-diméthyl-2-phényl-1H-pyrazolium

- Iodure de 1,3-diméthyl-2-éthyl-1H-pyrazolium

- Iodure de 1,3-diméthyl-2-méthyl-1H-pyrazolium

Unicité

L'iodure de 2-éthényl-1,3-diméthyl-1H-pyrazolium est unique en raison de la présence du groupe éthényle, qui confère une réactivité distincte et un potentiel de formation de dérivés divers. Cela le rend particulièrement précieux dans la synthèse de nouveaux matériaux et dans les applications nécessitant des fonctionnalités chimiques spécifiques.

Propriétés

Formule moléculaire |

C7H11IN2 |

|---|---|

Poids moléculaire |

250.08 g/mol |

Nom IUPAC |

2-ethenyl-1,3-dimethylpyrazol-1-ium;iodide |

InChI |

InChI=1S/C7H11N2.HI/c1-4-9-7(2)5-6-8(9)3;/h4-6H,1H2,2-3H3;1H/q+1;/p-1 |

Clé InChI |

DTOILWSSNSQGJQ-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC=[N+](N1C=C)C.[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)

![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)